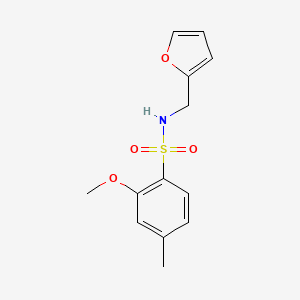

N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-10-5-6-13(12(8-10)17-2)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBMUUEJNBWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-methoxy-4-methylbenzenesulfonyl chloride+furan-2-ylmethanamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Differences

- Solubility and Stability : The methoxy group may increase aqueous solubility relative to the 4-methyl-only analogue (N-Furfuryl-p-toluenesulfonamide) but reduce it compared to tetrazole derivatives .

- Biological Target Specificity: Quinoxaline-containing analogues (e.g., Compound 2a) show high potency for ADAM17, whereas the target compound’s simpler structure may favor broader-spectrum activity or alternative targets .

Biological Activity

N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a methoxy group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological interactions. The sulfonamide group is known for its ability to interact with various biological targets, including enzymes and receptors, while the furan ring can participate in π-π stacking interactions and hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group may inhibit enzyme activity by mimicking substrate molecules or by binding to the active sites of enzymes. The furan ring can also enhance the compound's ability to penetrate cell membranes, facilitating its uptake and subsequent biological effects.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating bacterial infections.

- Anticancer Properties : The compound has been explored for its anticancer effects, showing promise in inhibiting the proliferation of cancer cells in vitro. Its mechanism may involve the induction of apoptosis or cell cycle arrest.

- Enzyme Inhibition : It has been identified as a potential enzyme inhibitor, which could have implications in drug development for various diseases.

1. Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial activity compared to control groups.

2. Anticancer Activity

In vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency. Further investigations revealed that the compound induced apoptosis through caspase activation pathways.

3. Enzyme Inhibition Studies

The compound was tested against key enzymes involved in metabolic pathways relevant to cancer and bacterial growth. It showed promising results as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, methoxy group, sulfonamide | Antimicrobial, anticancer |

| N-(furan-3-ylmethyl)-4-methylbenzenesulfonamide | Similar structure but different furan position | Moderate antimicrobial |

| 4-Methylbenzenesulfonamidoacetic acid | Lacks furan ring | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination, where furan-2-carbaldehyde reacts with a primary amine precursor under hydrogenation conditions (e.g., using NaBH or catalytic hydrogenation). Purification typically involves silica gel flash column chromatography with gradients of CHCl/MeOH/NHOH (92:7:1) to isolate the sulfonamide product . Optimizing stoichiometry, temperature (25–60°C), and catalyst loading (e.g., 10 mol% Pd/C) improves yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C2, methyl at C4, and furylmethyl group).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Twinning and high-resolution data require SHELXL’s robust refinement algorithms .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNOS, expected [M+H]: 296.0952).

Q. How do structural analogs of this compound inform its potential biological activity?

- Methodological Answer : Analogs with similar sulfonamide-furan motifs (e.g., N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) exhibit TRPM8 antagonism. Researchers compare substituent effects (e.g., methoxy vs. hydroxyethyl groups) using in vitro assays (e.g., calcium flux in TRPM8-expressing cells) to infer activity trends .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART and SIMU commands to refine disordered regions. Apply geometric restraints to prevent overfitting.

- Twinning Detection : Hooft/Y statistics in PLATON or R/R ratios in SHELXL identify twinning. Refinement in twin mode (TWIN/BASF commands) resolves pseudo-symmetry issues .

- Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles.

Q. What computational strategies are employed to predict the compound’s interaction with biological targets like TRPM8?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide docks the sulfonamide into TRPM8’s binding pocket (PDB: 6NR3). Protonation states (e.g., sulfonamide NH) are adjusted using Epik.

- MD Simulations : GROMACS or AMBER simulates ligand-receptor dynamics (100 ns, NPT ensemble). Hydrogen bonding (e.g., sulfonamide O···His residues) and hydrophobic interactions (furan ring) are analyzed .

Q. How do structure-activity relationship (SAR) studies guide the optimization of sulfonamide derivatives?

- Methodological Answer :

- Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., Cl, CN) to enhance binding.

- Bioisosteric Replacement : Swap furan with thiophene (e.g., N-(thiazol-2-ylmethyl) analogs) to modulate solubility and selectivity .

- Activity Cliffs : Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate substituents (e.g., methyl position) with IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.